5,6-Dihydro-1H-pyrrolizin-3(2H)-one physical and chemical properties
5,6-Dihydro-1H-pyrrolizin-3(2H)-one physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrrolizidine alkaloid core is a recurring motif in a multitude of natural products and synthetic compounds of significant biological interest. Among these, the partially saturated derivative, 5,6-Dihydro-1H-pyrrolizin-3(2H)-one, presents a compelling scaffold for medicinal chemistry and drug discovery programs. Its unique bicyclic structure, combining a pyrrolidine ring fused with a γ-lactam, offers a three-dimensional architecture that can be strategically exploited for targeted molecular interactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of 5,6-Dihydro-1H-pyrrolizin-3(2H)-one, alongside insights into its reactivity and potential applications.
Molecular Structure and Physicochemical Properties
The fundamental structure of 5,6-Dihydro-1H-pyrrolizin-3(2H)-one consists of a pyrrolidine ring fused at the nitrogen and an adjacent carbon to a five-membered lactam ring. This arrangement results in a compact and relatively rigid framework.
Table 1: Core Physicochemical Properties of 5,6-Dihydro-1H-pyrrolizin-3(2H)-one and Related Structures
| Property | 5,6-Dihydro-1H-pyrrolizin-3(2H)-one | 2,3-Dihydro-1H-pyrrolizin-1-one | Pyrrolizidine (Hexahydro-1H-pyrrolizine) |
| CAS Number | 163106-46-5 (for 5,7a-dihydro isomer) | 13618-87-6 | 643-20-9 |
| Molecular Formula | C₇H₉NO | C₇H₇NO | C₇H₁₃N |
| Molecular Weight | 123.15 g/mol | 121.14 g/mol | 111.18 g/mol [1] |
| Physical State | Solid (at room temperature) | Nearly planar molecules[2] | Liquid |
| Melting Point | Data not readily available | Data not readily available | Data not readily available |
| Boiling Point | Data not readily available | Data not readily available | Data not readily available |
| Solubility | Generally soluble in organic solvents[3] | Data not readily available | Data not readily available |
Note: Experimental data for 5,6-Dihydro-1H-pyrrolizin-3(2H)-one is limited in publicly accessible literature. Data for the isomeric 5,7a-dihydro-1H-pyrrolizin-3(2H)-one and the related 2,3-Dihydro-1H-pyrrolizin-1-one and the fully saturated pyrrolizidine are provided for comparative purposes.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine and lactam rings. The chemical shifts and coupling patterns would be indicative of the connectivity and stereochemistry of the molecule. Protons adjacent to the nitrogen atom and the carbonyl group would be expected to resonate at a lower field (higher ppm) due to deshielding effects.
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¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework. A characteristic signal for the carbonyl carbon of the lactam would be expected in the downfield region (typically >170 ppm). The signals for the carbons of the pyrrolidine ring would appear at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of 5,6-Dihydro-1H-pyrrolizin-3(2H)-one would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the γ-lactam ring, typically appearing in the range of 1650-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the aliphatic rings.
Mass Spectrometry (MS)
Mass spectrometry would reveal the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would provide valuable information about the structural components of the molecule. For the related pyrrolizidine alkaloids, mass spectrometry has been used to identify characteristic fragmentation patterns.[4]
Synthesis and Reactivity
The synthesis of dihydro-1H-pyrrolizinone scaffolds can be achieved through various synthetic strategies. One common approach involves the cyclization of suitable precursors. For instance, the synthesis of functionalized dihydro-1H-pyrrolizines has been reported via [2+3] cycloaddition reactions of azomethine ylides with appropriate dipolarophiles.[5][6]
The reactivity of 5,6-Dihydro-1H-pyrrolizin-3(2H)-one is influenced by the presence of the lactam functionality and the bicyclic ring system. The carbonyl group can undergo nucleophilic attack, and the α-protons to the carbonyl may exhibit some acidity, allowing for enolate formation and subsequent reactions. The nitrogen atom, being part of a lactam, is generally less nucleophilic than in a simple amine.
The broader class of pyrrolizidine alkaloids is known for its metabolic activation in the liver to reactive pyrrolic species, which can act as alkylating agents.[7] This reactivity is a key factor in their biological activity and toxicity.
Significance in Drug Discovery and Development
The pyrrolizidine and related pyrrolizidinone scaffolds are of significant interest in drug discovery.[3][8] These structures are present in a variety of biologically active molecules. The rigid, bicyclic nature of the 5,6-Dihydro-1H-pyrrolizin-3(2H)-one core makes it an attractive template for the design of compounds that can present specific pharmacophoric elements in a well-defined spatial orientation. This can lead to improved binding affinity and selectivity for biological targets.
Diagram 1: General Workflow for Investigating Novel Pyrrolizidinone Derivatives
Caption: A generalized workflow for the discovery and development of new drug candidates based on the pyrrolizidinone scaffold.
Experimental Protocols
Protocol: General Synthesis of a Dihydro-1H-pyrrolizine Derivative via [2+3] Cycloaddition
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Preparation of Azomethine Ylide (in situ):
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To a solution of an appropriate α-amino acid (e.g., proline) in a suitable solvent (e.g., methanol or toluene), add an aldehyde or ketone.
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Heat the mixture to facilitate the condensation and subsequent decarboxylation to form the azomethine ylide.
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Cycloaddition Reaction:
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To the in situ generated azomethine ylide, add a solution of a dipolarophile (e.g., an activated alkene or alkyne).
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Stir the reaction mixture at room temperature or with heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification:
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Remove the solvent under reduced pressure.
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Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
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Characterization:
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Obtain ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) data to confirm the structure and purity of the synthesized compound.
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Safety and Handling
Compounds belonging to the pyrrolizidine alkaloid family should be handled with care due to their potential toxicity. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Directions
5,6-Dihydro-1H-pyrrolizin-3(2H)-one represents a valuable building block in the field of medicinal chemistry. Its rigid, bicyclic structure provides a unique platform for the development of novel therapeutic agents. While detailed experimental data for this specific compound is currently limited in the public domain, the general properties and reactivity of the pyrrolizidinone class of compounds suggest significant potential for further exploration. Future research efforts should focus on the development of efficient and scalable synthetic routes to this and related scaffolds, as well as a more thorough investigation of their physicochemical properties and biological activities. Such studies will undoubtedly pave the way for the discovery of new and potent drug candidates.
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